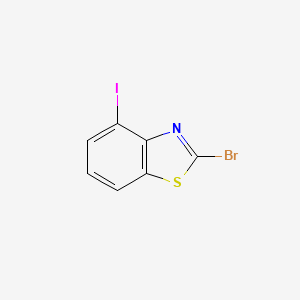

2-Bromo-4-iodo-1,3-benzothiazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H3BrINS |

|---|---|

Molecular Weight |

339.98 g/mol |

IUPAC Name |

2-bromo-4-iodo-1,3-benzothiazole |

InChI |

InChI=1S/C7H3BrINS/c8-7-10-6-4(9)2-1-3-5(6)11-7/h1-3H |

InChI Key |

ZYJPYUMSNIMTLD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)I)N=C(S2)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Bromo 4 Iodo 1,3 Benzothiazole and Key Intermediates

Retrosynthetic Analysis and Design of Precursors

A retrosynthetic analysis of 2-bromo-4-iodo-1,3-benzothiazole (B6163914) suggests several potential disconnection points. The carbon-bromine and carbon-iodine bonds, as well as the bonds forming the thiazole (B1198619) ring, are logical targets for disconnection.

A primary retrosynthetic disconnection involves the late-stage introduction of the halogen atoms. This approach simplifies the synthesis to the preparation of a 1,3-benzothiazole precursor, followed by sequential halogenation. The C-Br bond at the 2-position can be disconnected to reveal a 4-iodo-1,3-benzothiazole intermediate. Subsequently, the C-I bond at the 4-position can be disconnected, leading back to the parent 1,3-benzothiazole ring. The 1,3-benzothiazole itself is commonly synthesized from 2-aminothiophenol (B119425) and a suitable one-carbon electrophile.

Alternatively, a convergent approach can be envisioned where a pre-functionalized benzene (B151609) ring is used to construct the benzothiazole (B30560) heterocycle. For instance, disconnection of the thiazole ring could lead to a 2-amino-3-iodothiophenol intermediate and a bromine-containing one-carbon component. However, the synthesis and stability of such a highly substituted aniline (B41778) derivative could present significant challenges.

Considering these possibilities, the most plausible and practical synthetic strategy involves the initial formation of the 1,3-benzothiazole core, followed by regioselective halogenation. This linear approach allows for better control over the introduction of each substituent.

Table 1: Key Precursors for the Synthesis of this compound

| Precursor | Rationale for Use |

| 2-Aminothiophenol | A common starting material for the formation of the 1,3-benzothiazole ring system. rsc.orgbohrium.commdpi.com |

| 1,3-Benzothiazole | The core heterocyclic structure that can undergo subsequent halogenation. |

| 4-Iodo-1,3-benzothiazole | An intermediate formed by the regioselective iodination of 1,3-benzothiazole. |

| 2-Bromo-1,3-benzothiazole | An alternative intermediate that would require subsequent iodination at the 4-position. |

Targeted Synthesis of the 1,3-Benzothiazole Heterocycle

The synthesis of the 1,3-benzothiazole core is a well-established transformation in heterocyclic chemistry. The most common and versatile method involves the condensation of 2-aminothiophenol with a variety of reagents that provide the C2 carbon of the thiazole ring. mdpi.com

For the synthesis of an unsubstituted 1,3-benzothiazole, a common approach is the reaction of 2-aminothiophenol with formic acid or its derivatives. This reaction typically proceeds at elevated temperatures and results in the formation of the desired benzothiazole.

More recently, greener and more efficient methods have been developed. These include the use of catalysts to promote the condensation under milder conditions. For example, the condensation of 2-aminothiophenol with aldehydes can be catalyzed by various agents, leading to 2-substituted benzothiazoles. mdpi.com For the synthesis of the parent 1,3-benzothiazole, a one-carbon equivalent is still required.

Regioselective Halogenation Strategies for Bromine and Iodine Introduction

The introduction of bromine and iodine onto the pre-formed 1,3-benzothiazole ring must be highly regioselective to yield the desired 2-bromo-4-iodo isomer. The electronic properties of the benzothiazole ring system dictate the positions most susceptible to electrophilic attack. The benzene portion of the molecule is activated towards electrophilic substitution, with the 4- and 6-positions being the most electron-rich. The 2-position of the thiazole ring is also a site for functionalization, often via different mechanisms.

Direct Halogenation Protocols

Direct halogenation involves the treatment of the benzothiazole substrate with an electrophilic halogen source. The choice of halogenating agent and reaction conditions is crucial for controlling the regioselectivity.

For the introduction of iodine at the 4-position, a common method is electrophilic iodination using iodine in the presence of an oxidizing agent or a Lewis acid. Reagents such as N-iodosuccinimide (NIS) can also be employed, often providing milder reaction conditions and improved selectivity.

The bromination at the 2-position of a benzothiazole can be more complex. While direct electrophilic bromination of the thiazole ring is possible, other methods are often more efficient. For instance, the reaction of a 2-mercaptobenzothiazole (B37678) with a brominating agent can lead to the formation of a 2-bromobenzothiazole. Alternatively, a Sandmeyer-type reaction on a 2-aminobenzothiazole (B30445) can also be used to introduce the bromine atom.

Indirect Halogenation via Functional Group Transformations

Indirect methods for halogenation involve the conversion of a pre-existing functional group into a halogen atom. This can be a powerful strategy for achieving regioselectivity that is not possible through direct halogenation.

A more common indirect method for the introduction of bromine at the 2-position involves the diazotization of 2-aminobenzothiazole followed by a Sandmeyer reaction with a copper(I) bromide source. This is a reliable method for the synthesis of 2-bromothiazoles and benzothiazoles. researchgate.net

Optimization of Reaction Conditions for Enhanced Yields and Selectivity

The optimization of reaction conditions is a critical step in any multi-step synthesis to ensure high yields and purity of the final product. Key parameters to consider include the choice of solvent, temperature, reaction time, and the stoichiometry of the reagents.

Table 2: Parameters for Optimization in the Synthesis of this compound

| Parameter | Influence on the Reaction |

| Solvent | Can affect the solubility of reagents, reaction rates, and in some cases, the regioselectivity of the reaction. |

| Temperature | Higher temperatures can increase reaction rates but may also lead to the formation of side products. Lower temperatures can improve selectivity. |

| Reaction Time | Insufficient reaction time can lead to incomplete conversion, while prolonged reaction times may result in decomposition of the product. |

| Catalyst | The use of a catalyst can enable the reaction to proceed under milder conditions and can influence the regioselectivity. |

| Stoichiometry | The molar ratio of the reactants can significantly impact the yield and the formation of byproducts. |

For the halogenation steps, careful control of the stoichiometry of the halogenating agent is essential to prevent over-halogenation. The sequential addition of reagents can also be used to control the reaction and improve selectivity. The use of modern techniques such as microwave-assisted synthesis can sometimes lead to significantly reduced reaction times and improved yields. airo.co.in

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. bohrium.comairo.co.in These principles can be applied to the synthesis of this compound at various stages.

The use of water as a solvent, where possible, is a key aspect of green chemistry. rsc.org For the synthesis of the benzothiazole core, water has been shown to be an effective solvent for the condensation of 2-aminothiophenols with various reagents. rsc.org

The development of catalytic methods is another important green chemistry principle. Catalysts can reduce the need for stoichiometric reagents, which often generate significant waste. For instance, the use of heterogeneous catalysts that can be easily recovered and reused can improve the sustainability of the process. mdpi.com

Solvent-free reactions, where the reactants are mixed directly without a solvent, can also be a greener alternative, reducing solvent waste and simplifying purification. airo.co.in Microwave-assisted organic synthesis is another technique that aligns with green chemistry principles by often providing faster reactions and higher energy efficiency. airo.co.in

By carefully considering these principles throughout the synthetic design and execution, the environmental footprint of producing this compound can be minimized.

Table 3: Green Chemistry Approaches in Benzothiazole Synthesis

| Green Chemistry Principle | Application in Benzothiazole Synthesis | Reference |

| Use of Safer Solvents | Employing water as a reaction medium for the synthesis of benzothiazole-2-thiols. | rsc.org |

| Catalysis | Utilization of catalysts such as cerium(IV) ammonium (B1175870) nitrate (B79036) or SnP2O7 for the condensation reaction to form the benzothiazole ring. | bohrium.commdpi.com |

| Energy Efficiency | Application of microwave irradiation to accelerate reactions and reduce energy consumption. | airo.co.in |

| Waste Prevention | Development of solvent-free reaction conditions to minimize waste generation. | airo.co.in |

Spectroscopic and Crystallographic Elucidation of 2 Bromo 4 Iodo 1,3 Benzothiazole Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of each proton and carbon atom, a detailed picture of the molecule's connectivity can be constructed.

The ¹H NMR spectrum of 2-Bromo-4-iodo-1,3-benzothiazole (B6163914) is predicted to exhibit signals corresponding to the three protons on the benzene (B151609) ring. The substitution pattern—with a bromine atom at position 2 and an iodine atom at position 4—significantly influences the electronic environment and, consequently, the chemical shifts of the remaining aromatic protons at positions 5, 6, and 7.

The proton at position 7 is expected to be the most deshielded due to the anisotropic effect of the adjacent thiazole (B1198619) ring and the electron-withdrawing nature of the iodine atom at the neighboring position 4. This would likely result in a doublet in the downfield region of the spectrum. The proton at position 5 would also appear as a doublet, influenced by the adjacent iodine atom. The proton at position 6 would likely present as a triplet, being coupled to both the H-5 and H-7 protons.

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5 | 7.30 - 7.50 | d | 7.5 - 8.5 |

| H-6 | 7.10 - 7.30 | t | 7.5 - 8.5 |

| H-7 | 7.80 - 8.00 | d | 7.5 - 8.5 |

Note: These are predicted values based on known substituent effects on the benzothiazole (B30560) ring system. Actual experimental values may vary.

The ¹³C NMR spectrum is anticipated to show seven distinct signals, corresponding to the seven carbon atoms in the this compound molecule. The chemical shifts of these carbons are highly dependent on their hybridization and the electronic effects of the attached substituents.

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 140 - 145 |

| C-4 | 95 - 105 |

| C-5 | 125 - 130 |

| C-6 | 128 - 132 |

| C-7 | 122 - 127 |

| C-3a | 150 - 155 |

| C-7a | 135 - 140 |

Note: These are predicted values based on known substituent effects on the benzothiazole ring system. Actual experimental values may vary.

To unambiguously assign the predicted proton and carbon signals and confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. Cross-peaks would be expected between H-5 and H-6, and between H-6 and H-7, confirming their positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would allow for the definitive assignment of the signals for the C-5/H-5, C-6/H-6, and C-7/H-7 pairs.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides vital information about the molecular weight and the fragmentation pathways of a molecule, further corroborating its proposed structure.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. The calculated monoisotopic mass for C₇H₃BrINS is 338.8214 u. An experimentally determined mass that is very close to this value would provide strong evidence for the elemental composition of the molecule.

Predicted High-Resolution Mass Spectrometry Data:

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₇H₄BrINS⁺ | 339.8287 |

| [M]⁺ | C₇H₃BrINS⁺ | 338.8214 |

Note: These values are calculated based on the elemental composition.

The mass spectrum of this compound would exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and iodine (¹²⁷I, monoisotopic). The molecular ion peak ([M]⁺) would therefore appear as a doublet with a 2 u mass difference.

The fragmentation of the molecule under electron ionization (EI) would likely involve the loss of the halogen substituents. Common fragmentation pathways could include the loss of a bromine radical (•Br), an iodine radical (•I), or both. The loss of a cyano group (•CN) or the thiazole ring fragmentation are also plausible pathways that would be investigated to support the structural assignment. The observation of fragment ions corresponding to these losses would provide further confidence in the identity of the compound.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that confirm its structural composition.

The key functional groups and their anticipated vibrational frequencies are:

Aromatic C-H Stretching: The stretching vibrations of the carbon-hydrogen bonds on the benzene ring portion of the molecule are expected to appear at approximately 3100-3000 cm⁻¹. pressbooks.publibretexts.org

C=N Stretching: The carbon-nitrogen double bond within the thiazole ring is a strong chromophore and is anticipated to show a characteristic stretching vibration in the region of 1640-1550 cm⁻¹. researchgate.net

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the fused aromatic system typically result in several bands in the 1600-1450 cm⁻¹ range. researchgate.netpressbooks.pub

C-S Stretching: The carbon-sulfur bond vibrations within the thiazole ring are generally observed in the fingerprint region, typically between 800 and 650 cm⁻¹. core.ac.uktsijournals.com

C-Br and C-I Stretching: The vibrations of the carbon-bromine and carbon-iodine bonds are found at lower frequencies. The C-Br stretching is expected in the 690-515 cm⁻¹ range, while the C-I stretching appears at even lower wavenumbers, typically below 600 cm⁻¹. orgchemboulder.com

An illustrative table of these expected IR absorption bands is provided below.

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3100 - 3000 | Stretching |

| C=N (Thiazole) | 1640 - 1550 | Stretching |

| Aromatic C=C | 1600 - 1450 | Stretching |

| C-S (Thiazole) | 800 - 650 | Stretching |

| C-Br | 690 - 515 | Stretching |

| C-I | < 600 | Stretching |

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Intermolecular Interactions

Based on the structures of related halogenated benzothiazole derivatives, it is probable that this compound would crystallize in either a monoclinic or orthorhombic crystal system. nih.gov These systems are common for planar aromatic molecules. The space group would likely be centrosymmetric, such as P2₁/c or P-1, which are frequently observed for such compounds.

An illustrative set of hypothetical unit cell parameters is presented in the table below to provide a conceptual framework.

| Crystal Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~7.8 |

| c (Å) | ~14.0 |

| α (°) | 90 |

| β (°) | ~95 |

| γ (°) | 90 |

| Volume (ų) | ~930 |

| Z (molecules/unit cell) | 4 |

The benzothiazole ring system is inherently planar, and it is expected that the this compound molecule will adopt a largely planar conformation. mdpi.com The solid-state architecture will be governed by a combination of intermolecular forces, leading to a specific supramolecular assembly.

Halogen Bonding: A key feature in the crystal packing of this molecule would be the presence of halogen bonds. wikipedia.orgacs.orgacs.org The iodine and bromine atoms, particularly iodine, possess a region of positive electrostatic potential (a σ-hole) on the side opposite to the C-X covalent bond. nih.gov This electrophilic region can interact favorably with nucleophilic sites on adjacent molecules, such as the nitrogen and sulfur atoms of the thiazole ring. These C-I···N, C-I···S, C-Br···N, and C-Br···S interactions are highly directional and would play a significant role in organizing the molecules into well-defined patterns. wikipedia.orgnih.gov

Reactivity Profiles and Advanced Derivatization Chemistry of 2 Bromo 4 Iodo 1,3 Benzothiazole

Differential Reactivity of Bromo and Iodo Substituents on the Benzothiazole (B30560) Core

The utility of 2-bromo-4-iodo-1,3-benzothiazole (B6163914) as a synthetic intermediate is fundamentally rooted in the differential reactivity of its two halogen substituents. This reactivity is governed by the carbon-halogen bond dissociation energies (BDEs) and the electronic nature of their respective positions on the benzothiazole ring.

In transition-metal-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order: I > Br > Cl > F. This trend is primarily attributed to the C-X bond strength, with the C–I bond being the weakest and therefore the most susceptible to oxidative addition by a metal catalyst, which is often the rate-determining step in catalytic cycles like those of Suzuki or Sonogashira reactions. nih.govnih.gov

For this compound, the C-I bond at the 4-position is significantly more reactive towards oxidative addition than the C-Br bond at the 2-position. This allows for selective functionalization at the C4 position while leaving the C2-bromo group intact for subsequent transformations.

Conversely, the C2 position of the benzothiazole ring is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the adjacent heterocyclic nitrogen and sulfur atoms. documentsdelivered.comnih.gov In SNAr reactions, the trend for leaving group ability is often the reverse of that in cross-coupling (F > Cl > Br > I), related to the stability of the leaving group and the polarizability of the C-X bond. However, the high degree of activation at C2 makes the C-Br bond susceptible to displacement by strong nucleophiles. This orthogonal reactivity allows chemists to choose reaction conditions that favor either cross-coupling at C4 or nucleophilic substitution at C2, enabling a high degree of control over the derivatization process.

Cross-Coupling Reactions Involving Halogen Sites

The halogen substituents at the C2 and C4 positions serve as versatile handles for introducing a wide array of molecular fragments through various transition-metal-catalyzed cross-coupling reactions.

Palladium-catalyzed reactions are paramount for C-C bond formation. The differential reactivity of the C-I and C-Br bonds in this compound allows for selective and sequential couplings. The initial, more facile coupling occurs at the C4-iodo position.

Suzuki-Miyaura Coupling: This reaction pairs the aryl halide with an organoboron reagent. For this compound, a Suzuki-Miyaura reaction with an arylboronic acid would be expected to first yield a 4-aryl-2-bromo-1,3-benzothiazole intermediate under carefully controlled conditions. A second, typically more forcing, coupling reaction could then introduce another substituent at the C2 position. nih.govacs.org

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, co-catalyzed by palladium and copper. wikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.net The higher reactivity of the C-I bond allows for the selective synthesis of 4-alkynyl-2-bromo-1,3-benzothiazoles. These intermediates are valuable for creating extended π-conjugated systems.

Stille and Negishi Couplings: The Stille reaction (using organostannanes) and Negishi reaction (using organozinc compounds) offer alternative methods for C-C bond formation. nih.gov Research on dihalothiazoles has shown that regioselective couplings are highly effective. For instance, 2,4-dibromothiazole (B130268) undergoes selective coupling at the C2 position. nih.govresearchgate.net In the case of this compound, the greater reactivity of the C-I bond would direct initial Negishi or Stille coupling to the C4 position.

Below is a table summarizing plausible conditions for selective cross-coupling at the C4-I position, based on analogous reactions in the literature.

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Expected Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or Cs₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 4-Aryl-2-bromo-1,3-benzothiazole |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N or Diisopropylamine | THF or DMF | 4-Alkynyl-2-bromo-1,3-benzothiazole |

| Stille | Organostannane | Pd(PPh₃)₄ | (none) | Toluene or Dioxane | 4-Aryl/Alkenyl-2-bromo-1,3-benzothiazole |

| Negishi | Organozinc halide | Pd(PPh₃)₄ or PdCl₂(dppf) | (none) | THF or DMF | 4-Aryl/Alkyl-2-bromo-1,3-benzothiazole |

This table presents representative conditions; optimization for specific substrates is typically required.

Copper-catalyzed reactions, such as the Ullmann condensation, provide powerful methods for forming carbon-heteroatom bonds (C-N, C-O, C-S). rsc.org These reactions are particularly relevant for modifying the benzothiazole scaffold. Given the higher reactivity of the C-I bond, this compound can undergo selective copper-mediated coupling with amines, alcohols, or thiols at the C4 position. This allows for the introduction of diverse functional groups that can alter the electronic properties or provide new sites for further chemical modification.

Nucleophilic Aromatic Substitution (SNAr) Pathways

The benzothiazole ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly at the C2 position. documentsdelivered.comresearchgate.netnih.gov This position is activated by both the adjacent imine nitrogen and the sulfur atom. Consequently, the bromine atom at C2 can be displaced by a variety of nucleophiles, including alkoxides, thiolates, and amines.

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The rate of reaction is influenced by the strength of the nucleophile and the stability of the leaving group. While iodide is a better leaving group than bromide in many contexts, the electronic activation at C2 makes the C-Br bond highly susceptible to nucleophilic attack. This provides an alternative pathway for functionalization that is orthogonal to the cross-coupling reactions at C4. For example, treatment with sodium methoxide (B1231860) would likely yield 2-methoxy-4-iodo-1,3-benzothiazole, leaving the iodo group available for subsequent palladium-catalyzed transformations.

Electrophilic Aromatic Substitution on the Benzothiazole Ring System

Electrophilic aromatic substitution (EAS) on the benzothiazole ring system is generally challenging due to the electron-withdrawing nature of the fused thiazole (B1198619) heterocycle, which deactivates the benzene (B151609) ring towards attack by electrophiles. rsc.orgmasterorganicchemistry.com The existing halogen substituents also contribute to this deactivation through their inductive electron-withdrawing effects.

When EAS reactions are forced to occur under harsh conditions (e.g., using strong acids and high temperatures), substitution takes place on the carbocyclic benzene ring rather than the thiazole ring. The directing influence of the fused thiazole moiety and the existing substituents must be considered. The thiazole ring acts as a deactivating, meta-directing group relative to the C-N and C-S bonds. Halogens are deactivating but ortho-, para-directing. libretexts.org In this compound, the positions available for substitution are C5, C6, and C7. Considering the combined directing effects, the C6 position is the most likely site for electrophilic attack, as it is para to the C4-iodo substituent and avoids steric hindrance from the C5 position. Typical EAS reactions like nitration or further halogenation would be expected to yield the 6-substituted derivative, albeit likely in low yields.

Synthesis of Complex Molecular Architectures and Hybrid Systems Incorporating the this compound Scaffold

The orthogonal reactivity of the C-I and C-Br bonds makes this compound an exceptional scaffold for the programmed synthesis of complex molecules. nih.gov By exploiting the differential reactivity, chemists can perform sequential cross-coupling reactions to construct highly substituted, unsymmetrical benzothiazole derivatives that would be difficult to access through other means.

A typical synthetic strategy might involve:

Selective Sonogashira or Suzuki coupling at C4: The more reactive C-I bond is first functionalized under mild palladium catalysis to install an aryl or alkynyl group, yielding a 4-substituted-2-bromobenzothiazole intermediate.

Second cross-coupling at C2: The remaining C-Br bond is then subjected to a second, different cross-coupling reaction (e.g., Stille or Suzuki) under more forcing conditions to introduce a second, distinct substituent.

This one-pot or sequential approach enables the rapid assembly of molecular complexity from a single, versatile starting material. Furthermore, derivatives created via these pathways can be used to construct larger, fused heterocyclic systems. researchgate.netnih.govorganic-chemistry.orgorganic-chemistry.org For example, a 2-amino derivative formed via SNAr could be a precursor for building fused pyrimido[2,1-b]benzothiazole structures, which are of interest in medicinal chemistry. This strategic, stepwise functionalization underscores the value of this compound in creating novel materials and pharmacologically relevant compounds.

Theoretical and Computational Investigations of 2 Bromo 4 Iodo 1,3 Benzothiazole

Quantum Chemical Calculations: Electronic Structure and Frontier Molecular Orbitals (FMOs)

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of 2-Bromo-4-iodo-1,3-benzothiazole (B6163914). By solving approximations of the Schrödinger equation, these methods can model the molecule's electron distribution and orbital energies, which are key determinants of its chemical behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. shd-pub.org.rs A smaller gap suggests higher reactivity and lower kinetic stability. shd-pub.org.rs

Table 1: Representative Frontier Molecular Orbital Energies of Substituted Benzothiazoles

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Computational Method |

|---|---|---|---|---|

| 2-Vinyl-1,3-benzothiazole | -6.12 | -1.42 | 4.70 | DFT/B3LYP/6-311++G(d,p) |

| 1,3-Benzothiazole-2-carboxaldehyde | -6.85 | -2.90 | 3.95 | DFT/B3LYP/6-311++G(d,p) |

| Benzothiazole (B30560) with CF3 substituent | - | - | 4.46 | DFT/B3LYP/6-311G(d,p) |

| Unsubstituted Benzothiazole | - | - | 4.73 | DFT/B3LYP/6-311G(d,p) |

Note: The data in this table is derived from studies on related benzothiazole derivatives mdpi.comnbu.edu.sa and is intended to provide a comparative context for the likely properties of this compound.

An Electrostatic Potential (ESP) map illustrates the charge distribution on the surface of a molecule, providing a visual guide to its reactive sites. Regions of negative potential (typically colored red or yellow) are indicative of electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov

For this compound, the nitrogen atom of the thiazole (B1198619) ring is expected to be a region of negative electrostatic potential due to its lone pair of electrons. scirp.org The halogen atoms, bromine and iodine, will also influence the charge distribution. While halogens are electronegative, they can also engage in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic center. This is particularly true for iodine. The C2 carbon of the benzothiazole ring is also known to be an important site for interactions. mdpi.com A detailed ESP map would likely reveal a complex distribution of charge, highlighting potential sites for intermolecular interactions.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms and energetics of chemical reactions. scirp.org By calculating the energies of reactants, transition states, and products, DFT can provide a detailed picture of the reaction pathway and determine the feasibility of a proposed mechanism.

While no specific DFT studies on the reaction mechanisms of this compound have been found, research on the direct iodination of electron-deficient benzothiazoles provides some relevant context. acs.org These studies indicate that the substitution pattern is influenced by the reaction conditions. DFT calculations could be employed to model various potential reactions of this compound, such as nucleophilic aromatic substitution or cross-coupling reactions, to predict the most favorable products and reaction pathways. Such studies would be invaluable for synthetic chemists looking to utilize this compound as a building block.

Molecular Docking Simulations for Ligand-Target Interaction Prediction (Mechanistic Focus)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein (receptor). wjarr.com This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Benzothiazole derivatives have been the subject of numerous molecular docking studies due to their diverse biological activities, including as antimicrobial and anticancer agents. nih.govbiointerfaceresearch.comnih.gov These studies have shown that the benzothiazole scaffold can fit into the binding pockets of various enzymes and receptors. For this compound, the bromo and iodo substituents would significantly influence its binding affinity and selectivity. The iodine atom, in particular, could participate in strong halogen bonds with protein residues, a type of interaction that is increasingly recognized as important for ligand binding. Docking simulations could be used to screen this compound against a panel of biological targets to predict its potential pharmacological profile and guide experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Structure-Property Correlations

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity or a particular property. chula.ac.th These models are valuable tools for predicting the activity of new compounds and for designing molecules with enhanced properties.

QSAR studies on benzothiazole derivatives have been conducted to understand the structural requirements for various biological activities, including anticancer and antimicrobial effects. chula.ac.thmdpi.com These studies often identify key molecular descriptors, such as hydrophobicity, electronic properties, and steric parameters, that are important for activity. For instance, a group-based QSAR analysis on anticancer benzothiazoles revealed that hydrophobic groups at certain positions can potentiate activity. chula.ac.th While a specific QSAR model for this compound is not available, the principles of QSAR suggest that its bromo and iodo substituents would contribute significantly to its predicted activity profile due to their influence on the molecule's lipophilicity and electronic character.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can be used to predict various spectroscopic parameters, such as NMR chemical shifts, and IR and UV-Vis absorption spectra. These predictions can aid in the structural elucidation of newly synthesized compounds and in the interpretation of experimental spectra.

DFT calculations using methods like the Gauge-Independent Atomic Orbital (GIAO) have been shown to provide good predictions of 1H and 13C NMR chemical shifts for benzothiazole derivatives. mdpi.com Similarly, time-dependent DFT (TD-DFT) can be used to simulate UV-Vis absorption spectra, providing information about the electronic transitions within the molecule. scirp.orgresearchgate.net For this compound, computational predictions of its spectroscopic data would be a valuable resource for its characterization, especially in the absence of published experimental spectra. The presence of the heavy iodine atom might require the use of specialized basis sets and relativistic corrections for accurate predictions.

Mechanistic Insights into Biological Activity and Molecular Target Interactions of 2 Bromo 4 Iodo 1,3 Benzothiazole Derivatives

Elucidation of Molecular Targets and Biochemical Pathways

Research has identified several key molecular targets and pathways that are influenced by benzothiazole (B30560) derivatives, shedding light on their therapeutic potential.

Benzothiazole derivatives have demonstrated notable activity as enzyme inhibitors. For instance, certain derivatives act as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes implicated in the pathogenesis of Alzheimer's disease. nih.gov The inhibitory mechanism often involves specific interactions with the active site of the enzyme. For example, some compounds have shown strong interactions with the flavin adenine (B156593) dinucleotide (FAD) in the active site of MAO-B. nih.gov

Another critical enzyme target is dihydropteroate (B1496061) synthase (DHPS), which is essential for bacterial folate synthesis. nih.gov Sulfonamide-containing benzothiazole derivatives compete with the natural substrate, 4-aminobenzoic acid (PABA), thereby inhibiting the enzyme and exerting antibacterial effects. nih.gov

Furthermore, some benzothiazole derivatives have been identified as potent inhibitors of human DNA topoisomerase IIα, an enzyme crucial for managing DNA topology during replication and transcription. esisresearch.org These compounds act as catalytic inhibitors, meaning they block the enzyme's function without stabilizing the DNA-enzyme cleavable complex, a mechanism distinct from that of topoisomerase poisons like etoposide. esisresearch.org

Heat shock protein 90 (Hsp90), a chaperone protein vital for the stability and function of many oncoproteins, is another target. Benzothiazole-based inhibitors have been shown to bind to the C-terminal domain (CTD) of Hsp90, leading to the degradation of Hsp90 client proteins without inducing the heat-shock response, a common side effect of N-terminal domain inhibitors. nih.gov

The B-cell lymphoma 2 (BCL-2) family of proteins, which are key regulators of apoptosis, are also targeted by benzothiazole derivatives. By inhibiting anti-apoptotic BCL-2 proteins, these compounds can induce programmed cell death in cancer cells. nih.gov

While extensive research has focused on enzyme inhibition, studies have also pointed towards the interaction of benzothiazole derivatives with specific receptors. For example, a target prediction analysis of one derivative with antiproliferative activity suggested cannabinoid receptors as putative targets. nih.gov This indicates that the biological effects of these compounds may also be mediated through receptor binding and subsequent modulation of signaling pathways.

The interaction of benzothiazole derivatives with nucleic acids is another important aspect of their mechanism of action. Some derivatives have been found to act as DNA minor groove-binding agents. esisresearch.org This binding can interfere with DNA replication and transcription, contributing to their cytotoxic effects. Mechanistic studies have suggested that this interaction with the minor groove, rather than DNA intercalation, is a key part of their activity as topoisomerase IIα inhibitors. esisresearch.org The planar nature of the benzothiazole ring system is thought to be crucial for such interactions.

Structure-Activity Relationship (SAR) Studies Through Chemical Modifications of the Scaffold

Structure-activity relationship (SAR) studies are instrumental in optimizing the potency and selectivity of benzothiazole derivatives. These studies have revealed that modifications at various positions of the benzothiazole scaffold significantly influence their biological activity. benthamscience.com

Substitutions at the C-2 and C-6 positions of the benzothiazole ring have been identified as particularly important for a range of biological activities. benthamscience.com For instance, in a series of Hsp90 C-terminal domain inhibitors, the introduction of a cationic center at the 2-position of the benzothiazole ring was found to form a crucial ionic interaction with a specific amino acid residue (Glu489A) in the binding site. nih.gov

In the context of antimicrobial agents targeting the DHPS enzyme, SAR studies revealed that compounds containing a pyrazolone (B3327878) ring substituted on the benzothiazole moiety exhibited the highest antimicrobial activities. nih.gov Conversely, replacing the pyrazolone with pyridone or arylazo moieties resulted in less potent compounds. nih.gov

For antiproliferative activity, modifications on a distal aromatic ring attached to the benzothiazole scaffold have been explored. The presence of electron-donating groups like methoxy (B1213986) was found to decrease activity, whereas certain bromo-substituted derivatives also showed reduced potency. nih.gov

The following table summarizes key SAR findings for different biological activities:

| Biological Target/Activity | Key Structural Modifications | Impact on Activity | Reference |

| Hsp90 C-terminal Domain Inhibition | Cationic center at C-2 position | Forms ionic interaction with Glu489A, enhancing binding | nih.gov |

| DHPS Enzyme Inhibition (Antimicrobial) | Pyrazolone ring substitution on benzothiazole | Highest antimicrobial activity | nih.gov |

| DHPS Enzyme Inhibition (Antimicrobial) | Pyridone or arylazo moiety substitution | Less potent compounds | nih.gov |

| Antiproliferative Activity | Electron-donating methoxy group on distal phenyl ring | Decreased activity | nih.gov |

Cellular Mechanisms and Subcellular Localization Studies (Non-Clinical)

At the cellular level, the effects of 2-bromo-4-iodo-1,3-benzothiazole (B6163914) derivatives are a direct consequence of their molecular interactions. Subcellular localization studies are crucial to understanding where these compounds exert their effects within the cell.

For instance, benzothiazole derivatives targeting the BCL-2 family of proteins are known to localize to the mitochondria, the site of the intrinsic apoptotic pathway. nih.gov Similarly, compounds that interact with DNA, such as topoisomerase inhibitors, would be expected to localize to the nucleus. The lipophilic nature of the benzothiazole scaffold likely facilitates its passage across cellular and organellar membranes.

Modulation of Key Biological Processes at the Molecular and Cellular Level (e.g., Apoptosis Induction, Cell Cycle Arrest)

A significant outcome of the molecular interactions of benzothiazole derivatives is the modulation of fundamental biological processes like apoptosis and the cell cycle.

Apoptosis Induction: Many benzothiazole derivatives have been shown to be potent inducers of apoptosis. nih.govresearchgate.net The primary mechanism often involves the mitochondria-mediated intrinsic pathway. nih.gov This can be initiated by the inhibition of anti-apoptotic BCL-2 proteins, leading to the release of pro-apoptotic factors from the mitochondria. nih.gov Another trigger for apoptosis is the generation of reactive oxygen species (ROS) and the subsequent loss of mitochondrial transmembrane potential. nih.gov

Cell Cycle Arrest: Several benzothiazole derivatives have been found to cause cell cycle arrest, particularly at the G2/M phase. esisresearch.orgnih.gov This arrest is often a consequence of the inhibition of enzymes like DNA topoisomerase IIα, which are critical for the G2/M transition. esisresearch.org Disruption of microtubule dynamics by some benzothiazole analogs also leads to mitotic arrest. nih.gov This cellular response can prevent the proliferation of cancer cells and can ultimately lead to apoptosis. nih.gov

The following table provides an overview of the cellular effects of some benzothiazole derivatives:

| Derivative Type | Cellular Effect | Molecular Mechanism | Reference |

| N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide | Apoptosis Induction | Increased ROS generation, loss of mitochondrial transmembrane potential | nih.gov |

| 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3) | G2/M Cell Cycle Arrest | Inhibition of DNA topoisomerase IIα | esisresearch.org |

| Styryl-2(3H)-benzothiazolones | G2/M Cell Cycle Arrest | Disruption of microtubule polymerization | nih.gov |

After a comprehensive search of scientific literature and patent databases, it has been determined that there is insufficient publicly available information to generate a detailed article on the specific applications of “this compound” as outlined in the user's request.

Utilization as a versatile building block in organic synthesis with specific reaction examples.

Its role as a component in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) with performance data.

Its application in the development of fluorescent probes and bioimaging agents with mechanistic details.

Its use in ligand design for novel metal-catalyzed systems or as a component in Metal-Organic Frameworks (MOFs) and coordination polymers.

The absence of such specific data prevents the creation of a scientifically accurate and informative article that strictly adheres to the provided outline and focuses solely on the chemical compound “this compound”. Generalizations from other benzothiazole derivatives would not meet the stringent requirements of the user's request for information exclusively on this specific compound.

Therefore, this article cannot be generated at this time due to the lack of specific scientific and technical data on the subject compound in the public domain.

Applications of 2 Bromo 4 Iodo 1,3 Benzothiazole in Advanced Chemical Synthesis and Materials Science

Supramolecular Chemistry and Self-Assembly Processes

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent intermolecular forces. Within this domain, the strategic use of molecules capable of forming directional and predictable interactions is paramount for the construction of novel materials with tailored properties. While direct and extensive research on the supramolecular behavior of 2-Bromo-4-iodo-1,3-benzothiazole (B6163914) is not widely documented in publicly available literature, its structural features strongly suggest a significant potential for application in crystal engineering and the formation of self-assembled architectures.

The key to the utility of this compound in supramolecular chemistry lies in its capacity for halogen bonding. Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic site (the halogen bond acceptor). The strength and directionality of these bonds make them powerful tools for controlling the assembly of molecules in the solid state.

In the case of this compound, the presence of both a bromine and an iodine atom on the benzothiazole (B30560) scaffold provides two potential halogen bond donor sites. The iodine atom, being more polarizable than bromine, is generally expected to form stronger and more linear halogen bonds. This difference allows for a degree of selectivity and control in the design of co-crystals and other supramolecular assemblies. The nitrogen atom within the thiazole (B1198619) ring can act as a halogen bond acceptor, further enhancing the molecule's ability to participate in self-assembly processes.

Emerging Research Frontiers and Future Directions for 2 Bromo 4 Iodo 1,3 Benzothiazole

The strategic placement of bromine and iodine atoms on the benzothiazole (B30560) scaffold makes 2-Bromo-4-iodo-1,3-benzothiazole (B6163914) a highly versatile platform for chemical innovation. These halogens serve as reactive handles for a multitude of transformations, positioning the compound at the forefront of several emerging research areas. The future development of this molecule is poised to capitalize on its unique structural features, branching into advanced synthetic methodologies, novel materials, and targeted biological applications.

Q & A

Q. What are the key synthetic routes for preparing 2-Bromo-4-iodo-1,3-benzothiazole, and how can reaction conditions be optimized?

The synthesis typically involves halogenation of the benzothiazole core. A common approach includes:

- Direct bromination and iodination : Sequential halogenation using reagents like N-bromosuccinimide (NBS) and iodine monochloride (ICl) in polar aprotic solvents (e.g., DMF) at controlled temperatures (60–80°C).

- Cross-coupling reactions : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) to introduce iodine post-bromination, though steric hindrance from the thiazole ring may require tailored catalysts like Pd(PPh₃)₄ .

Q. Optimization Strategies :

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm) and carbons adjacent to halogens (C-Br: ~115 ppm; C-I: ~95 ppm). Coupling patterns confirm substitution positions .

- Mass Spectrometry (HRMS) : Exact mass confirms molecular ion [M+H]⁺ (e.g., C₇H₃BrIN₂S⁺ = 352.8064).

- X-ray Crystallography : Resolves halogen positioning and ring planarity. Use SHELXL for refinement, ensuring R-factor < 0.05 .

Advanced Research Questions

Q. How do steric and electronic effects of bromine/iodine substituents influence reactivity in cross-coupling reactions?

- Steric Effects : The bulky iodine at C4 hinders axial approach of catalysts, reducing coupling efficiency. Use smaller ligands (e.g., XPhos) or microwave-assisted heating to accelerate kinetics .

- Electronic Effects : Electron-withdrawing halogens deactivate the thiazole ring, requiring electron-rich coupling partners (e.g., boronic esters with donating groups) to enhance reactivity .

Case Study : Pd-mediated coupling of this compound with 4-methoxyphenylboronic acid achieved 72% yield under optimized conditions (80°C, 12 h, K₂CO₃ base) .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

- Halogen Disorder : Bromine/iodine may exhibit positional disorder due to similar electron densities. Mitigate by collecting high-resolution data (λ = 0.7107 Å) and refining occupancy parameters in SHELXL .

- Thermal Motion : Heavy atoms (Br, I) show anisotropic displacement. Apply restraints (e.g., SIMU/DELU) during refinement .

Example : A derivative, 2-Bromo-4-phenyl-1,3-thiazole, was resolved at 120 K with R-factor = 0.029, confirming planar geometry and halogen positions .

Q. How can researchers evaluate the biological activity of this compound in antimicrobial assays?

- In Vitro Testing : Use microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Mechanistic Studies :

Data Interpretation : Compare IC₅₀ values with positive controls (e.g., ciprofloxacin) and analyze structure-activity trends (e.g., halogen size vs. potency) .

Q. What strategies resolve contradictions in reported synthetic yields for halogenated benzothiazoles?

- Meta-Analysis : Compare reaction parameters (solvent, catalyst, temperature) across studies. For example, yields drop in polar solvents due to side reactions .

- Reproducibility Protocols : Replicate methods with strict control of moisture/oxygen (Schlenk techniques) and characterize intermediates via NMR .

Example : A 2024 study achieved 85% yield using anhydrous DMF, while a 2022 report (65% yield) omitted solvent drying, highlighting moisture sensitivity .

Q. How is this compound utilized in materials science, particularly in organic electronics?

- Organic Semiconductors : Incorporate into π-conjugated polymers (e.g., via Stille coupling) for OLEDs. The iodine enhances spin-orbit coupling, improving electroluminescence efficiency .

- Sensor Development : Functionalize with thiol groups for gold nanoparticle conjugation, enabling selective detection of heavy metals (e.g., Hg²⁺) via fluorescence quenching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.